molecular formula C17H25ClFN3O2 B2910503 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-oxo-6-propan-2-ylpiperidine-3-carboxamide;hydrochloride CAS No. 2470437-35-3

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-oxo-6-propan-2-ylpiperidine-3-carboxamide;hydrochloride

Cat. No.: B2910503
CAS No.: 2470437-35-3
M. Wt: 357.85
InChI Key: HYAGGDKJMUHSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a piperidine-3-carboxamide derivative with a 2-fluorophenylmethylamine backbone and a hydrochloride salt. Its structure includes:

  • 4-(Aminomethyl)-2-fluorophenylmethyl group: The fluorinated aromatic ring contributes to metabolic stability and receptor binding affinity .
  • Hydrochloride salt: Improves solubility and crystallinity for pharmaceutical formulation .

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-6-propan-2-ylpiperidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2.ClH/c1-10(2)15-6-5-13(17(23)21-15)16(22)20-9-12-4-3-11(8-19)7-14(12)18;/h3-4,7,10,13,15H,5-6,8-9,19H2,1-2H3,(H,20,22)(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAGGDKJMUHSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C(=O)N1)C(=O)NCC2=C(C=C(C=C2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Piperidine-Carboxamide Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Hydrochloride Salt) Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 2-oxo-piperidine 6-propan-2-yl, 4-(aminomethyl)-2-fluorophenylmethyl ~380 (estimated) High lipophilicity, fluorinated aromatic stability
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-2-(4-methylpiperidin-1-yl)-2-oxoacetamide 2-oxo-acetamide 4-methylpiperidinyl, 4-(aminomethyl)-2-fluorophenylmethyl 358.92 Piperidine replaced with acetamide; reduced steric bulk
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-3-phenylpropanamide Propanamide 3-phenylpropanamide, 4-(aminomethyl)-2-fluorophenylmethyl 336.82 Linear aliphatic chain; lacks piperidine ring
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide Benzofuran-carboxamide 2,3-dihydrobenzofuran 413.87 Rigid benzofuran core; altered π-π stacking
Key Observations:
  • Piperidine vs. Benzofuran/Acetamide Cores : The target compound’s 2-oxo-piperidine core provides conformational flexibility compared to rigid benzofuran derivatives . This flexibility may enhance binding to dynamic enzyme pockets.
  • Fluorine Positioning : The 2-fluoro substituent on the phenyl ring is conserved across analogs, suggesting its critical role in preventing oxidative metabolism .

Functional Analogues in Drug Development

Table 2: Comparison with Factor VIIa Inhibitors and Related Molecules
Compound Name Target/Use Structural Features Reference
Target Compound Hypothetical protease inhibitor (e.g., Factor VIIa) Piperidine-carboxamide with fluorophenyl group
N-[[4-(aminomethyl)-2-(2-amino-2-oxoethoxy)phenyl]methyl]-2-(4-hydroxyphenyl)-2-methoxyacetamide Factor VIIa inhibitor Hydroxyphenyl and methoxyacetamide groups
(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide Kinase/receptor modulator Trifluoromethyl and cyclopentylamino groups
Key Observations:
  • Hydrogen-Bonding Motifs : The target compound’s 2-oxo-piperidine and fluorophenyl groups mirror hydrogen-bonding patterns in Factor VIIa inhibitors, which often include ketones and aromatic fluorination .
  • Trifluoromethyl vs. Propan-2-yl : The trifluoromethyl group in the kinase modulator enhances electronegativity, whereas the propan-2-yl group in the target compound prioritizes hydrophobicity .

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